molecular formula C8H8FNS B13103881 N-(4-Fluorophenyl)ethanethioamide CAS No. 351-84-8

N-(4-Fluorophenyl)ethanethioamide

Cat. No.: B13103881
CAS No.: 351-84-8
M. Wt: 169.22 g/mol
InChI Key: YRHITILCFONAAW-UHFFFAOYSA-N
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Description

N-(4-Fluorophenyl)ethanethioamide is a useful research compound. Its molecular formula is C8H8FNS and its molecular weight is 169.22 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

351-84-8

Molecular Formula

C8H8FNS

Molecular Weight

169.22 g/mol

IUPAC Name

N-(4-fluorophenyl)ethanethioamide

InChI

InChI=1S/C8H8FNS/c1-6(11)10-8-4-2-7(9)3-5-8/h2-5H,1H3,(H,10,11)

InChI Key

YRHITILCFONAAW-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=CC=C(C=C1)F

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of N-(4-Fluorophenyl)ethanethioamide. By analyzing the magnetic properties of its atomic nuclei, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton (1H) NMR Analysis for Structural Assignments and Conformation

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms within the molecule. In this compound, the aromatic protons on the fluorophenyl ring typically appear as multiplets due to coupling with each other and with the fluorine atom. The methyl protons of the ethanethioamide group exhibit a distinct singlet. The amine proton (N-H) also gives rise to a characteristic signal, the chemical shift of which can be influenced by solvent and concentration.

Conformational analysis of this compound can also be investigated using ¹H NMR. The rotation around the C-N amide bond can be restricted, leading to the possibility of different conformers. Variable temperature NMR studies can provide insights into the energy barriers of these rotational processes.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.00 - 7.60Multiplet-
N-H~9.5Broad Singlet-
CH₃~2.5Singlet-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon-13 (13C) NMR Spectroscopy for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the complete assignment of the carbon framework. The chemical shifts in ¹³C NMR are sensitive to the electronic environment of the carbon atoms. For instance, the thiocarbonyl carbon (C=S) is characteristically found at a downfield chemical shift, typically in the range of 190-210 ppm. youtube.comyoutube.com The carbons of the 4-fluorophenyl ring will show splitting due to coupling with the fluorine atom (C-F coupling).

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Chemical Shift (δ, ppm)
C=S199.49
Aromatic C-F164.3 (d, J = 253.7 Hz)
Aromatic C-N143.8
Aromatic C-H129.3 (d, J = 9.1 Hz)
Aromatic C-H115.2 (d, J = 22.7 Hz)
CH₃29.28

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling. rsc.org

Fluorine-19 (19F) NMR Spectroscopy for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to probe the environment of the fluorine atom in this compound. huji.ac.il Since ¹⁹F is a 100% naturally abundant spin-1/2 nucleus, it provides sharp signals over a wide chemical shift range. nih.govnih.gov The chemical shift of the fluorine atom is influenced by the electronic effects of the substituents on the aromatic ring. In this compound, the fluorine atom is expected to show a single signal, which may be a multiplet due to coupling with the ortho- and meta-protons of the phenyl ring. The typical chemical shift range for aromatic fluorine compounds is between -100 and -130 ppm relative to a standard reference like CFCl₃. colorado.eduucsb.edu

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the complex NMR spectra of this compound and determining its connectivity and stereochemistry.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. sdsu.eduyoutube.com For this compound, COSY would show correlations between the coupled aromatic protons on the fluorophenyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms (¹H-¹³C). sdsu.eduyoutube.com This is crucial for assigning the protonated carbons in the molecule by linking the signals in the ¹H and ¹³C NMR spectra. princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.eduyoutube.com This technique is invaluable for establishing the connectivity across the entire molecule, for instance, by showing correlations between the N-H or methyl protons and the carbons of the aromatic ring and the thiocarbonyl group. princeton.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to determine the spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, which can help in confirming the conformation of the molecule, particularly the orientation of the phenyl ring relative to the thioamide group.

Computational Approaches to NMR Chemical Shift Prediction and Validation

Computational methods, particularly those based on Density Functional Theory (DFT), are increasingly used to predict NMR chemical shifts. github.iobohrium.com These predictions can aid in the assignment of experimental spectra and provide a deeper understanding of the factors influencing the chemical shifts. manchester.ac.uk By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical NMR spectra can be generated. Comparing these predicted spectra with the experimental data allows for the validation of the structural assignment. github.io For fluorinated compounds, computational approaches can be particularly useful in predicting ¹⁹F chemical shifts, which can be sensitive to subtle changes in the molecular environment. nih.govnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.

Key vibrational bands for this compound include:

N-H stretch : A band in the region of 3100-3300 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amide group.

C-H stretch : Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl group appears in the 2850-3000 cm⁻¹ region.

C=S stretch : The thiocarbonyl (C=S) stretching vibration is a key feature and is generally found in the region of 1200-1050 cm⁻¹. This band can sometimes be coupled with other vibrations.

C-N stretch : The C-N stretching vibration of the thioamide group appears in the range of 1400-1200 cm⁻¹.

C-F stretch : A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1250-1000 cm⁻¹.

Aromatic C=C stretch : Bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching vibrations within the phenyl ring.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Frequency (cm⁻¹)
N-HStretch3100 - 3300
Aromatic C-HStretch3000 - 3100
Aliphatic C-HStretch2850 - 3000
C=SStretch1200 - 1050
C-NStretch1400 - 1200
C-FStretch1250 - 1000
Aromatic C=CStretch1600 - 1450

Note: Frequencies are approximate and can be influenced by the physical state of the sample and intermolecular interactions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry of this compound provides critical information for confirming its molecular weight and elucidating its structure through fragmentation analysis. In electron ionization (EI) mass spectrometry, the molecule is expected to exhibit a prominent molecular ion peak [M]+• corresponding to its exact mass.

The fragmentation of this compound is influenced by the stability of the resulting fragments. Key fragmentation pathways often involve the cleavage of the thioamide group and the aromatic ring. Common fragmentation patterns observed for similar aromatic compounds include the loss of specific neutral molecules or radicals. For instance, the fragmentation of related fluoroaromatic compounds often shows a characteristic loss of a hydrogen cyanide (HCN) molecule.

A plausible fragmentation pathway for this compound could involve the initial cleavage of the C-C bond adjacent to the thioamide group, leading to the formation of stable resonance-stabilized ions. The presence of the fluorine atom on the phenyl ring also influences the fragmentation, potentially leading to characteristic ions containing fluorine.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Ionm/z (mass-to-charge ratio)Description
[C8H8FNS]+•169.04Molecular Ion
[C7H5FN]+•122.04Loss of ethanethial (C2H4S)
[C6H4F]+95.03Fluorophenyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. shu.ac.uklibretexts.org The UV-Vis spectrum of this compound is characterized by absorption bands that correspond to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org

The spectrum is expected to show absorptions arising from π → π* and n → π* transitions. researchgate.netyoutube.com The π → π* transitions, which are typically of high intensity, are associated with the conjugated π-system of the fluorophenyl ring and the thioamide group. These transitions usually occur at shorter wavelengths. The n → π* transitions, which are generally weaker, involve the non-bonding electrons of the sulfur and nitrogen atoms in the thioamide group. youtube.com These transitions are observed at longer wavelengths. youtube.com

The solvent environment can influence the position of these absorption bands. shu.ac.uk For instance, increasing the polarity of the solvent can cause a hypsochromic (blue) shift in n → π* transitions and a bathochromic (red) shift in π → π* transitions. shu.ac.uk

Table 2: Typical Electronic Transitions in this compound

Transition TypeChromophoreExpected Wavelength Region
π → πFluorophenyl ring, C=SShorter Wavelength (Higher Energy)
n → πThioamide group (S, N atoms)Longer Wavelength (Lower Energy)

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Studies on similar thioamide derivatives reveal that the thioamide group is generally planar. The crystal structure would confirm the planarity of this group and the orientation of the fluorophenyl ring relative to the thioamide moiety.

Crystal Packing and Unit Cell Analysis

The analysis of the crystal packing reveals how individual molecules of this compound are arranged in the crystal lattice. This arrangement is defined by the unit cell, which is the basic repeating unit of the crystal. The unit cell is described by its dimensions (a, b, c) and angles (α, β, γ).

Crystallographic studies of related aromatic amides and thioamides often show that they crystallize in common space groups such as P21/c or P-1. The specific crystal system (e.g., monoclinic, triclinic) and space group for this compound would be determined through detailed X-ray diffraction analysis.

Intermolecular Interactions in the Solid State (e.g., hydrogen bonding, π-π stacking)

The stability of the crystal structure of this compound is maintained by a network of intermolecular interactions. rsc.org Hydrogen bonds are expected to be a dominant feature, with the N-H group of the thioamide acting as a hydrogen bond donor and the sulfur atom acting as a hydrogen bond acceptor. This can lead to the formation of dimers or extended chains of molecules within the crystal.

In addition to hydrogen bonding, π-π stacking interactions between the aromatic fluorophenyl rings of adjacent molecules can also play a significant role in the crystal packing. These interactions arise from the electrostatic attraction between the electron-rich and electron-poor regions of the aromatic rings. The presence of the fluorine atom can also lead to other weak interactions, such as C-H···F contacts, which further stabilize the crystal structure. rsc.org The interplay of these various intermolecular forces dictates the final three-dimensional architecture of the crystal. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a cornerstone for predicting the behavior of N-(4-Fluorophenyl)ethanethioamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry, stability, and electronic features.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms (ground state geometry) and the electronic structure of molecules. For thioamide derivatives, the B3LYP functional combined with a basis set like 6-311G++(d,p) is commonly employed to achieve a balance between accuracy and computational cost. mdpi.com

DFT calculations can precisely predict key structural parameters. For a related compound, N,N′-bis(4-fluorophenyl)hydrazine-1,2-bis(carbothioamide), DFT studies have been used to optimize the molecular structure, showing excellent agreement with experimental data obtained from X-ray diffraction. mdpi.compreprints.org Such studies reveal that bonds like the C–N and C=S in the thioamide group possess partial double bond character. mdpi.compreprints.org For this compound, a similar DFT analysis would yield a comprehensive table of optimized bond lengths and angles, providing a foundational understanding of its molecular architecture.

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating the behavior of molecules upon absorption of light. rsc.org This method calculates the energies of electronic excited states, which correspond to the absorption peaks in an ultraviolet-visible (UV-Vis) spectrum. mdpi.comscirp.org

The process involves using the optimized ground-state geometry from a DFT calculation to compute the vertical excitation energies, oscillator strengths (which relate to peak intensity), and the specific molecular orbitals involved in each electronic transition. scirp.orgscirp.org For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and help assign these absorptions to specific electronic transitions, such as n → π* or π → π*, which are characteristic of molecules with lone pairs and double bonds. mdpi.com

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations are also highly effective for predicting NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a standard approach used within a DFT framework to calculate the magnetic shielding tensors for each nucleus. nih.gov These values are then converted into chemical shifts (δ) by comparing them to a reference standard, such as tetramethylsilane (B1202638) (TMS).

Automated computational workflows can perform these calculations using various DFT functionals and implicit solvent models to simulate experimental conditions more accurately. nih.gov Benchmarking these calculated shifts against experimental data for a range of molecules has shown that modern computational methods can achieve high levels of accuracy, making them a valuable tool for structure verification and spectral assignment. nih.govnih.gov For this compound, this would involve calculating the ¹H and ¹³C chemical shifts for each unique atom in the molecule.

Conformational Analysis and Energy Minima Determination

Most flexible molecules, including this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify all stable conformers and determine their relative energies to find the global energy minimum—the most stable structure.

This is typically done by systematically rotating the molecule's single bonds (e.g., the C-N bond between the phenyl ring and the thioamide group) and performing a geometry optimization at each step to calculate the potential energy. A study on related N,N-diethyl-2-[(4'-substituted) phenylthio] acetamides used the B3LYP/6-311++G(d,p) level of theory to identify stable gauche and cis conformers, analyzing their relative stabilities in the gas phase and in different solvents. nih.gov For this compound, a similar analysis would reveal its preferred three-dimensional shape and the energy barriers between different conformations.

Analysis of Molecular Orbitals and Electronic Distribution

The distribution of electrons within a molecule governs its reactivity and intermolecular interactions. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. chalcogen.ronih.gov The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. sphinxsai.com

Natural Bond Orbital (NBO) analysis provides a more detailed picture of electron density, revealing donor-acceptor interactions between filled (bonding) and empty (antibonding) orbitals. sphinxsai.comresearchgate.net These interactions, known as hyperconjugation, stabilize the molecule. For this compound, NBO analysis would identify key intramolecular charge transfer interactions, quantifying their stabilization energy and confirming the nature of bonding within the thioamide functional group. nih.govsphinxsai.com

Molecular Dynamics (MD) Simulations

For a compound like this compound, an MD simulation could be performed to understand its behavior in a solution, such as water or an organic solvent. This would involve placing the molecule in a simulation box filled with solvent molecules and observing its dynamic trajectory. Such simulations are particularly useful for understanding how a molecule might interact with a biological target, like a protein's active site, revealing stable binding modes and interaction energies. nih.govjppres.com

Conformational Landscape Exploration

The conformational landscape of a molecule describes the different spatial arrangements of its atoms (conformers) and their relative energies. For this compound, the key rotatable bond is the C-N bond linking the fluorophenyl ring and the ethanethioamide group.

Exploration of this landscape is typically performed by systematically rotating this bond and calculating the potential energy at each step. This process identifies the most stable conformers (energy minima) and the transition states that separate them. The planarity of the molecule is a significant factor; a planar conformation would maximize conjugation between the phenyl ring and the thioamide group, but may be hindered by steric repulsion. The interplay between the methyl group, the sulfur atom, and the aromatic ring dictates the preferred orientations. While specific experimental data on the conformational preferences of this compound is scarce, computational models can predict these structures and their relative populations.

Solute-Solvent Cluster Formation and Dynamics

The behavior of this compound in solution is heavily influenced by its direct interactions with solvent molecules. Computational models investigate this by creating explicit solute-solvent clusters, where the central thioamide molecule is surrounded by a small number of solvent molecules. These models help in understanding how specific interactions, such as hydrogen bonding, stabilize the solute. nih.gov

The dynamics of these clusters are studied using molecular dynamics simulations. These simulations can reveal how solvent molecules arrange around the solute, the lifetime of these arrangements, and how the solvent mediates interactions between solute molecules. For instance, in protic solvents, the N-H group of the thioamide can act as a hydrogen bond donor, while the sulfur atom can act as an acceptor. The fluorine atom on the phenyl ring can also participate in weaker interactions with the solvent.

Investigation of Intermolecular Interactions

The way this compound molecules interact with each other is fundamental to its physical properties in the solid state, such as its crystal structure and melting point. These interactions are a combination of hydrogen bonds, van der Waals forces, and aromatic interactions.

Hydrogen Bonding Networks (Intra- and Intermolecular)

Hydrogen bonds are among the strongest non-covalent interactions. uomphysics.net In this compound, the N-H group is a primary hydrogen bond donor, and the sulfur atom of the thioamide group (C=S) is a potential hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: It is highly probable that this compound forms intermolecular hydrogen bonds of the type N-H···S=C. In the solid state, these interactions would link molecules together, often forming chains or dimeric motifs. For comparison, in the crystal structure of the related compound N-(4-fluorophenyl)acetamide, intermolecular N-H···O hydrogen bonds are observed to link adjacent molecules. researchgate.net

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonds, such as a weak C-H···S or C-H···F interaction, also exists. mdpi.com However, given the molecular geometry, strong intramolecular hydrogen bonds are less likely than the intermolecular ones that typically define the crystal packing.

Van der Waals Forces and Electrostatic Interactions

The this compound molecule possesses a significant dipole moment due to the presence of electronegative fluorine, sulfur, and nitrogen atoms. These permanent dipoles lead to electrostatic interactions that influence molecular packing. Computational methods like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose the total interaction energy into electrostatic, exchange, induction, and dispersion components, providing a detailed understanding of the forces at play. chemrxiv.org

Pi-Pi Stacking and Aromatic Interactions

The fluorophenyl ring of the molecule allows for π-π stacking interactions, a crucial non-covalent force in the assembly of aromatic molecules. wikipedia.org These interactions occur when the electron-rich π systems of two aromatic rings overlap. The geometry of this stacking can vary, with common arrangements being face-to-face or, more frequently, parallel-displaced. chemrxiv.org

The presence of the electron-withdrawing fluorine atom modifies the quadrupole moment of the benzene (B151609) ring, which can influence the geometry and strength of these stacking interactions compared to unsubstituted benzene. These interactions, along with hydrogen bonds, guide the self-assembly of molecules into a stable three-dimensional crystal structure. mdpi.com

Solvent Effects on Molecular Properties and Reactivity

The choice of solvent can significantly alter the properties and reactivity of this compound. Solvents can influence molecular conformation, absorption and fluorescence spectra, and the rates of chemical reactions. nih.gov

The effects of solvents can be broadly categorized as non-specific and specific interactions.

Non-specific interactions relate to the bulk properties of the solvent, such as its dielectric constant (ε) and refractive index (n). Solvents with high polarity can stabilize polar ground or excited states of the solute, often leading to shifts in its UV-Vis absorption spectrum (solvatochromism). nih.gov

Specific interactions involve the formation of distinct chemical bonds, most notably hydrogen bonds. In protic solvents (e.g., alcohols), the solvent can form hydrogen bonds with the thioamide's sulfur or N-H group. In aprotic polar solvents (e.g., DMSO), the solvent can only act as a hydrogen bond acceptor. These specific interactions can compete with and disrupt the intermolecular hydrogen bonds between solute molecules, affecting solubility and aggregation. nih.gov

Theoretical models can simulate these effects by placing the molecule in a continuum solvent model (implicit solvation) or by using explicit solvent molecules in a simulation box (as described in section 3.2.2). These models can predict changes in molecular properties as a function of the solvent environment.

Table of Predicted and Computed Properties

The following tables provide predicted data for this compound and computed properties for its oxygen analogue, N-(4-Fluorophenyl)acetamide, for comparative context.

Table 1: Predicted Physicochemical Properties for this compound Data predicted by computational models.

PropertyValueSource
Molecular FormulaC₈H₈FNS uni.lu
Molecular Weight169.22 g/mol chemicalbook.com
XLogP2.1 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count1 uni.lu
Rotatable Bond Count1 uni.lu

Table 2: Computed Properties for N-(4-Fluorophenyl)acetamide Data from computational analysis of the analogue compound.

PropertyValueSource
Molecular FormulaC₈H₈FNO nih.gov
Molecular Weight153.15 g/mol nih.gov
XLogP31.5 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2 nih.gov
Rotatable Bond Count1 nih.gov

Theoretical Modeling of Solvation (e.g., Polarizable Continuum Models (PCM))

The interaction between a solute and a solvent can significantly alter a molecule's properties and reactivity. Modeling these interactions computationally is essential for accurate predictions. The Polarizable Continuum Model (PCM) is a widely used and effective method for simulating solvation effects. wikipedia.orgdiracprogram.org Instead of modeling each solvent molecule individually, which is computationally expensive, PCM represents the solvent as a continuous, polarizable medium characterized by its dielectric constant. wikipedia.orgdiracprogram.org

The solute molecule is placed within a cavity in this continuum, and the model calculates the electrostatic interactions between the solute and the polarized solvent. wikipedia.org The total free energy of solvation in the PCM framework is typically broken down into several components:

G_es : The electrostatic contribution arising from the mutual polarization of the solute and solvent.

G_dr : The dispersion-repulsion contribution.

G_cav : The cavitation energy, which is the energy required to create the solute cavity within the solvent. diracprogram.org

This approach is available in many quantum chemical software packages and can be applied at various levels of theory, such as Hartree-Fock and Density Functional Theory (DFT). wikipedia.orguni-muenchen.de While powerful, PCM is most effective when electrostatic interactions are the dominant force between the solute and solvent. wikipedia.org For this compound, PCM can be used to predict how its geometry, electronic properties, and stability change from the gas phase to a solution environment. This is crucial for understanding its behavior in the various solvents used in synthesis and analysis. nih.gov

Influence of Solvent Polarity on Conformation and Tautomerism

The three-dimensional shape (conformation) and the potential existence of different structural isomers (tautomers) of this compound are highly dependent on its environment. Solvent polarity plays a critical role in determining the most stable form. Thioamides can exist in a thio-keto (amide-like) form and a thio-enol (or thioenol) form.

Similarly, the conformation of the this compound molecule, particularly the rotation around the C-N bond and the orientation of the fluorophenyl group, is sensitive to solvent effects. Increasing solvent polarity can lead to an enhancement of intramolecular interactions, affecting the electronic character of substituents. nih.gov For example, in substituted adenine (B156593) systems, increasing solvent polarity was found to enhance the electron-withdrawing nature of a nitro group and the electron-donating nature of an amino group. nih.gov This principle suggests that the polarity of the solvent can modulate the electronic properties and, consequently, the preferred conformation of this compound.

Impact of Solvent on Reaction Pathways and Stereoselectivity

The solvent does not merely act as a passive medium but can actively influence the course of a chemical reaction, affecting reaction rates, pathways, and the stereochemical outcome. For aryl thioamides and related compounds, computational models are invaluable for dissecting these effects.

A study on the solvolysis of a similar compound, 4-fluorophenyl chlorothionoformate, demonstrated that the reaction mechanism can shift depending on the solvent's properties. nih.govhilarispublisher.com In solvents with varying nucleophilicity and ionizing power, the reaction was found to proceed through competing bimolecular (addition-elimination) and unimolecular (ionization) pathways. nih.govhilarispublisher.com The extended Grunwald-Winstein equation was used to quantify these effects, showing how the choice of solvent dictates which pathway is favored. nih.govmdpi.com

Table 1: Solvent Parameters and First-Order Rate Constants (k) for the Solvolysis of a Related Compound, 4-Fluorophenyl Chlorothionoformate, at 35.0 °C. Data illustrates the range of solvent properties used in mechanistic studies. (Adapted from nih.gov)
Solvent (% v/v)Solvent Nucleophilicity (N_T)Solvent Ionizing Power (Y_Cl)Rate Constant (k x 10^-5 s^-1)
100% EtOH0.37-2.521.11
90% EtOH0.16-0.847.73
80% EtOH0.000.0018.5
100% MeOH0.17-1.1210.1
90% Acetone-0.35-0.783.50
80% Acetone-0.370.1410.9
97% TFE-2.532.79138

Furthermore, computational studies on cycloaddition reactions, a common class of reactions for forming heterocyclic rings, show how solvents impact stereoselectivity. nih.gov In one such study, the activation enthalpies for different stereoisomeric transition states were calculated in the gas phase and in various solvents. nih.gov The results indicated that increasing solvent polarity can raise the activation energy, making the reaction more or less favorable depending on the pathway. nih.govresearchgate.net

Table 2: Calculated Activation Enthalpies (ΔH‡) for a [3+2] Cycloaddition Reaction in Different Solvents, Showing the Influence of Solvent Polarity on Reaction Barriers. (Data from nih.gov)
SolventDielectric Constant (ε)Activation Enthalpy (kJ/mol)
Gas Phase1.080.52
Toluene2.490.12
Benzene2.387.50
THF7.594.29
Dichloroethane10.494.82

These examples highlight that for reactions involving this compound, the choice of solvent is a critical parameter that can be optimized using theoretical models to control reaction outcomes.

Prediction of Reaction Mechanisms and Transition States

Understanding a chemical reaction requires identifying the sequence of elementary steps involved, from reactants to products. This path proceeds through a high-energy, fleeting arrangement of atoms known as the transition state (TS). mit.edufossee.in The structure and energy of the TS are paramount as they determine the reaction's rate and feasibility. However, because transition states are transient, they are nearly impossible to observe experimentally. mit.edumit.edu

Computational chemistry provides the methods to locate and characterize these elusive structures. fossee.in Techniques like Density Functional Theory (DFT) are used to calculate the potential energy surface of a reaction, identifying the minimum energy pathway and the saddle points corresponding to transition states. beilstein-journals.orgchemrxiv.org Verifying a true TS involves ensuring it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. beilstein-journals.org

Recent advancements have even led to the development of machine learning models that can predict transition state structures with high accuracy in a fraction of the time required by traditional quantum chemistry methods. mit.edunih.govresearchgate.net These models can be trained on large datasets of known reactions to learn the complex relationship between reactant, product, and transition state geometries. nih.govnih.gov While some studies suggest that in certain cases, calculating the energy of a high-energy intermediate can provide a good prediction of reactivity without the costly TS calculation, the direct computation of the TS remains the gold standard for mechanistic elucidation. researchgate.netnih.gov

For this compound, these computational approaches can be used to predict how it might react with various reagents, for example, in cycloaddition reactions or nucleophilic substitutions. By modeling the transition states, chemists can understand the origins of regioselectivity and stereoselectivity, design more efficient catalysts, and predict potential side reactions, accelerating the development of new synthetic methodologies. nih.govresearchgate.net

Supramolecular Chemistry and Crystal Engineering

Molecular Recognition Principles Applied to N-(4-Fluorophenyl)ethanethioamide

Molecular recognition is the process by which molecules selectively bind to one another through non-covalent forces. wikipedia.org In this compound, the interplay between the aromatic fluorophenyl group and the hydrogen-bonding capable thioamide moiety dictates its recognition properties.

Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. wikipedia.orgyoutube.com The functional groups of this compound offer distinct possibilities for participating in such interactions.

The fluorophenyl group can interact with host cavities through several mechanisms:

Hydrophobic Interactions: The aromatic ring can be encapsulated by hydrophobic pockets of macrocyclic hosts like cyclodextrins and calixarenes. nih.govnih.gov

π-π Stacking: The electron-rich π-system of the benzene (B151609) ring can stack with complementary aromatic surfaces on a host molecule. nih.govnih.gov

Halogen-Aromatic Interactions: The fluorine atom can participate in interactions with aromatic rings, although these are often found to be weakly repulsive or context-dependent. ed.ac.uk Studies on related fluorinated compounds show that fluorine can influence molecular conformation and crystal packing through interactions like C-F···π and S···F contacts. scispace.comresearchgate.net

The thioamide moiety provides sites for strong, directional interactions:

Hydrogen Bonding: The N-H group is a potent hydrogen bond donor, while the sulfur atom is a weaker hydrogen bond acceptor compared to its oxygen counterpart in amides. nih.govdokumen.pub This allows the thioamide group to bind to hosts that have complementary hydrogen bond acceptor/donor sites.

Chalcogen Bonding: The sulfur atom can act as a chalcogen bond donor, forming a specific non-covalent interaction with electron-rich atoms. This has been shown to be a critical interaction in some biological systems. nih.gov

These principles are demonstrated in various host-guest systems where molecules containing similar functional groups are recognized and bound.

Table 1: Potential Host-Guest Interactions for this compound Moieties

Molecular MoietyPotential Host TypePrimary Driving Interactions
Fluorophenyl Group Cyclodextrins, CalixarenesHydrophobic effect, π-π stacking
Thioamide Group (N-H) Crown Ethers, CryptandsHydrogen bonding (donor)
Thioamide Group (C=S) Metal-Organic FrameworksChalcogen bonding, weak H-bonding

The structural backbone of this compound can be envisioned as a scaffold for designing synthetic receptors. By incorporating this unit into larger, more complex structures, it is possible to create molecules tailored to bind specific guests. The principles of using defined scaffolds are well-established in the design of antagonists for biological receptors and other functional molecules. oup.com The thioamide and fluorophenyl groups provide defined vectors for non-covalent interactions, which can be exploited to achieve selective binding. For instance, a synthetic receptor could utilize the thioamide's N-H donor to bind to an anionic guest, while the fluorophenyl group provides secondary stabilizing interactions within a cavity.

Self-Assembly Processes and Supramolecular Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.govfrontiersin.org The specific bonding preferences of the thioamide and fluorophenyl groups in this compound are expected to direct its assembly into predictable supramolecular architectures.

The formation of larger, organized structures from individual this compound molecules is driven by a combination of intermolecular forces. Studies on analogous primary aromatic thioamides and related thioureas reveal common hydrogen-bonding patterns, such as the formation of dimers and chains. nih.govacs.orgrsc.org

Key interactions driving self-assembly include:

N-H···S Hydrogen Bonds: This is a primary and highly directional interaction in thioamides. It can lead to the formation of centrosymmetric dimers, creating a characteristic R²₂(8) ring motif, or one-dimensional chains with a C(4) pattern. nih.govacs.org

C-H···π Interactions: Hydrogen atoms from the ethyl group or the aromatic ring can interact with the face of an adjacent fluorophenyl ring.

C-F···π Interactions: The fluorine atom can interact with the π-system of a neighboring ring, influencing the orientation of the molecules. scispace.com

The combination of these interactions can lead to the formation of complex, multi-dimensional networks, such as tapes, sheets, or more intricate three-dimensional frameworks. nih.gov

Crystal engineering focuses on the rational design of crystalline solids with desired properties by controlling intermolecular interactions. acs.orgrsc.org For this compound, the thioamide group is a powerful tool for this purpose. The strong N-H···S hydrogen bond is a reliable synthon for building robust supramolecular structures.

In related N-aryl thiourea (B124793) systems, the conformation of the thiourea moiety (anti or syn) and the nature of halogen substituents have been shown to significantly influence the final crystal packing. nih.gov For example, a study on 1-(adamantan-1-yl)-3-arylthiourea derivatives showed that fluoro-substituted compounds preferred an anti-anti conformation. nih.gov It is plausible that this compound would exhibit similar conformational preferences and packing motifs, dominated by strong N-H···S hydrogen bonds and supplemented by weaker interactions involving the fluorophenyl ring.

Polymorphism, the ability of a compound to crystallize in multiple different forms, is a possibility for this molecule. Different arrangements could arise from subtle shifts in the balance of N-H···S, π-π, and halogen-related interactions under varying crystallization conditions. While specific polymorphs of this compound have not been reported, the functional group combination suggests that a rich and complex crystal landscape is likely.

Table 2: Key Non-Covalent Synthons in Thioamide Crystal Engineering

Synthon TypeDescriptionExpected Role in this compound
N-H···S Dimer Two molecules linked by a pair of N-H···S hydrogen bonds.A primary and robust motif for forming dimeric building blocks.
N-H···S Chain Molecules linked head-to-tail in a one-dimensional chain.An alternative primary motif leading to fibrous structures.
π-π Stack Overlap of fluorophenyl rings.Secondary interaction stabilizing the packing of dimers or chains.
C-H···F/C-F···π Weak interactions involving the fluorine atom.Tertiary interactions that fine-tune the overall 3D architecture.

Coordination Chemistry and Ligand Design

Thioamides are versatile ligands in coordination chemistry due to their ability to bind to metal ions in various modes. oup.comrsc.org The this compound molecule, upon deprotonation of the N-H group, becomes an anionic ligand with both a "hard" nitrogen donor and a "soft" sulfur donor. This N,S bidentate character makes it an effective chelating agent for a variety of transition metals.

The coordination can occur in several ways:

N,S Chelation: The deprotonated ligand can form a stable chelate ring with a metal center, a common mode for secondary thioamides. oup.comacs.org

Bridging Ligand: The thioamide can bridge two metal centers, with the nitrogen binding to one and the sulfur to another. dokumen.pub

Monodentate Coordination: The molecule can coordinate through either the sulfur atom (as a neutral ligand) or the nitrogen atom, although chelation is often preferred.

The electronic properties of the ligand, and thus the resulting metal complex, can be tuned by the 4-fluoro substituent on the phenyl ring. The design of such ligands is crucial for applications in catalysis, materials science, and the development of therapeutic agents. acs.orgacs.orgnih.gov The rich coordination chemistry of the thioamide functional group suggests that this compound could be a valuable building block for creating novel metal complexes with tailored electronic and structural properties. nih.govrsc.org

This compound as a Ligand for Metal Complexes

This compound possesses two primary donor atoms, the sulfur of the thioamide group and the nitrogen atom, making it a potentially versatile ligand for coordinating with a variety of metal ions. The thioamide group (–C(S)NH–) is known to exhibit thione-thiol tautomerism, which can influence its coordination behavior. While direct studies on this compound as a ligand are not extensively documented in the provided literature, the coordination chemistry of similar thioamide and thiourea derivatives provides a strong basis for predicting its behavior.

Thioamide ligands can coordinate to metal centers in several ways: as a monodentate ligand through the sulfur atom, as a bridging ligand, or as a bidentate ligand involving both the sulfur and nitrogen atoms. The specific coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating or counter-ions.

Research on related thiosemicarbazone ligands, which also contain the thioamide moiety, has shown that they can act as bidentate or tridentate ligands, coordinating through the sulfur and one or two nitrogen atoms. For instance, studies on metal complexes of 4-phenyl-1-(1-(pyridin-2-yl)ethylidene)thiosemicarbazide have demonstrated its ability to form stable complexes with transition metals like iron, zinc, and copper. In these complexes, the ligand coordinates through the pyridyl nitrogen, the imino nitrogen, and the thioamide sulfur atom. researchgate.net

The presence of the electron-withdrawing fluorine atom on the phenyl ring of this compound can influence the electron density on the thioamide group, which in turn may affect its coordination properties. This could potentially alter the stability and the electronic properties of the resulting metal complexes compared to non-fluorinated analogues.

While specific examples of metal complexes with this compound are not detailed in the provided search results, the general principles of coordination chemistry suggest its capability to form complexes with a range of transition metals. The expected coordination geometries would vary depending on the metal ion and the stoichiometry of the complex, potentially leading to tetrahedral, square planar, or octahedral arrangements. For example, studies on other thioamide-type ligands have shown the formation of various geometries. nih.gov

The table below summarizes the coordination behavior of analogous thioamide-containing ligands, which can be extrapolated to predict the behavior of this compound.

Ligand TypeMetal IonsCoordination ModeResulting Geometry
ThiosemicarbazonesFe(III), Zn(II), Cu(II)Tridentate (N,N,S)Octahedral, Tetrahedral
Thiourea DerivativesCu(I)Monodentate (S), BridgingTetrahedral, Polymeric
DithiocarbamatesVariousBidentate (S,S)Square Planar, Octahedral

Spectroscopic Characterization of Metal-Ligand Interactions

Spectroscopic techniques are indispensable for characterizing the formation and nature of metal-ligand interactions in coordination complexes. For complexes of this compound, Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Visible (UV-Vis) spectroscopy would be key methods for elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the coordination sites of a ligand. The IR spectrum of this compound would exhibit characteristic bands for the N-H, C=S, and C-N stretching vibrations of the thioamide group. Upon coordination to a metal ion, significant shifts in these vibrational frequencies are expected.

Coordination through the sulfur atom is typically indicated by a decrease in the frequency of the ν(C=S) band and an increase in the frequency of the ν(C-N) band. This is due to the donation of electron density from the sulfur to the metal, which weakens the C=S double bond and strengthens the C-N bond. For instance, in metal complexes of other thioamide-containing ligands, a shift of the ν(C=S) band to lower wavenumbers is a common observation.

If coordination also involves the nitrogen atom, a shift in the ν(N-H) band would be observed. The magnitude and direction of this shift can provide insights into the strength of the metal-nitrogen bond.

The table below presents typical IR spectral data for a free thioamide ligand and the expected shifts upon coordination to a metal.

Vibrational ModeTypical Frequency (Free Ligand, cm⁻¹)Expected Shift upon Coordination
ν(N-H)3300-3100Shift to lower or higher frequency
ν(C-N)1500-1400Shift to higher frequency
ν(C=S)850-600Shift to lower frequency

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex. The spectrum of the free this compound ligand would show absorptions corresponding to π→π* and n→π* transitions within the phenyl ring and the thioamide group. Upon complexation, new absorption bands may appear in the visible region due to d-d transitions of the metal ion or charge-transfer transitions between the metal and the ligand.

The position and intensity of these bands are dependent on the metal ion, its oxidation state, and the coordination geometry of the complex. For example, the electronic spectra of transition metal complexes with related ligands often exhibit bands that are shifted compared to the free ligand, indicating coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the structure of diamagnetic metal complexes in solution. In the ¹H NMR spectrum of this compound, the proton of the N-H group would show a characteristic chemical shift. Upon coordination, this chemical shift is expected to change significantly, providing evidence of metal-nitrogen interaction. The signals of the aromatic protons on the fluorophenyl ring may also be affected by coordination.

In the ¹³C NMR spectrum, the carbon atom of the C=S group is particularly sensitive to the coordination environment. A downfield or upfield shift of this signal upon complexation would be a strong indicator of sulfur coordination to the metal center.

By combining the information obtained from these spectroscopic techniques, a comprehensive understanding of the coordination behavior of this compound and the structure of its metal complexes can be achieved.

Advanced Analytical Methodologies for N 4 Fluorophenyl Ethanethioamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental for the separation of N-(4-Fluorophenyl)ethanethioamide from impurities and for its purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin Layer Chromatography (HPTLC) are powerful tools in this regard.

HPLC is a versatile and widely used technique for the analysis of thioamides. The development of a robust HPLC method for this compound would involve optimization of the stationary phase, mobile phase composition, and detector wavelength. Thioamides possess a C=S bond which results in a UV absorption maximum at approximately 265 (±5) nm, making UV detection a suitable choice. nih.gov

For structurally related thioamide compounds, reverse-phase HPLC methods are commonly employed. A typical method could utilize a C18 column with a gradient elution system. For instance, a mobile phase starting with a higher proportion of an aqueous buffer (e.g., phosphate buffer) and gradually increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) concentration can effectively separate the analyte from its impurities. latamjpharm.orgresearchgate.net In some cases, pre-column derivatization with reagents like phenyl isothiocyanate (PITC) can be used to enhance the UV absorbance of the analytes.

A proposed HPLC method for the analysis of this compound is detailed in the table below.

ParameterCondition
Stationary Phase C18 column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Gradient elution with 15 mM phosphate buffer (pH 3.25) and acetonitrile
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Injection Volume 20 µL
Column Temperature 35°C

This table presents a hypothetical HPLC method for this compound based on methods developed for similar compounds.

Gas chromatography is a suitable technique for the analysis of volatile compounds. While this compound itself may have limited volatility, it can be analyzed by GC after conversion to a more volatile derivative. Derivatization is a common strategy to improve the chromatographic properties and thermal stability of analytes. For thioamides, derivatization can be achieved by reacting the compound with a silylating agent like N-Methyl-N-trimethylsilyl-trifluoro-acetamide (MSTFA) to form a more volatile trimethylsilyl derivative. researchgate.net

The analysis of these derivatives is typically performed on a non-polar or medium-polar capillary column, such as a DB-1MS or DB-5MS, coupled with a Flame Ionization Detector (FID) or a mass spectrometer. The temperature program would be optimized to ensure good separation from any by-products of the derivatization reaction and other impurities.

ParameterCondition
Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium
Injection Mode Split
Injector Temperature 250°C
Oven Program Initial temperature 100°C, ramp to 280°C at 10°C/min, hold for 5 minutes
Detector Flame Ionization Detector (FID)
Detector Temperature 300°C

This table outlines a potential GC method for a volatile derivative of this compound.

HPTLC is a modern and efficient planar chromatographic technique that offers several advantages, including high sample throughput and low solvent consumption. mdpi.com For the analysis of this compound, HPTLC can be used for identification, purity testing, and stability studies.

A typical HPTLC method would involve spotting the sample on a silica (B1680970) gel 60 F254 HPTLC plate and developing it in a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like toluene and a more polar solvent like methanol or ethyl acetate (B1210297) could be optimized to achieve a suitable Rf value for the compound. researchgate.net Densitometric analysis under UV light (e.g., at 254 nm or 270 nm) would be used for quantification. researchgate.net

ParameterCondition
Stationary Phase HPTLC plates silica gel 60 F254
Mobile Phase Toluene: Methanol (8.5:1.5, v/v)
Application Bandwise application, 8 mm band width
Development In a twin-trough chamber, saturation time 20 min
Detection Densitometric scanning at 270 nm

This table describes a plausible HPTLC method for the analysis of this compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, offer a higher degree of confidence in the identification and quantification of analytes.

GC-MS is a powerful tool for the definitive identification of volatile and semi-volatile compounds. For this compound, analysis would likely proceed after derivatization to increase volatility, as discussed in the GC section. The mass spectrometer provides detailed structural information, allowing for unambiguous peak identification based on the mass spectrum and fragmentation pattern.

The mass spectrum of the derivatized this compound would be expected to show a molecular ion peak corresponding to the derivative, as well as characteristic fragment ions. These fragment ions can be used for identification through library searching (e.g., NIST library) or by manual interpretation. researchgate.net For quantitative analysis, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity.

ParameterCondition
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Scan Range 50-500 amu
Solvent Delay 3 min

This table presents typical GC-MS parameters that could be used for the analysis of a derivatized form of this compound.

LC-MS is an indispensable technique for the analysis of complex mixtures, allowing for the separation, identification, and quantification of non-volatile and thermally labile compounds. nih.gov For the analysis of this compound in complex matrices, such as biological fluids or reaction mixtures, LC-MS provides excellent sensitivity and selectivity.

A reverse-phase HPLC method, similar to the one described in section 5.1.1, would be coupled to a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of analysis. The mass spectrometer can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis, which offers higher sensitivity and specificity. researchgate.net

ParameterCondition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Drying Gas Temperature 350°C
Drying Gas Flow 10 L/min
Nebulizer Pressure 40 psi
Fragmentor Voltage 100 V

This table details potential LC-MS parameters for the analysis of this compound.

Derivatization Strategies for Enhanced Analysis

Derivatization is a chemical modification process employed to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a given analytical method. For this compound, derivatization can improve volatility for gas chromatography (GC), enhance detectability for various detectors, and improve chromatographic peak shape.

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. In the context of this compound, the secondary amine group is a primary target for acylation. This reaction is particularly useful for GC analysis as it can decrease the polarity and increase the volatility of the molecule. chromtech.comnih.gov Common acylating agents include anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) and acyl chlorides (e.g., acetyl chloride, benzoyl chloride). nih.gov The resulting N-acylated derivative is typically more thermally stable and exhibits improved chromatographic behavior. chromtech.comnih.gov

The reaction generally proceeds by nucleophilic attack of the nitrogen atom on the carbonyl carbon of the acylating agent. The presence of a base is often required to neutralize the acid byproduct and drive the reaction to completion.

Table 1: Illustrative Acylation Reaction Conditions for N-Aryl Amides/Thioamides

Acylating AgentCatalyst/BaseSolventTemperature (°C)Reaction TimeAnalytical Method
Acetic AnhydridePyridineDichloromethane25-501-2 hoursGC-MS
Trifluoroacetic AnhydrideTriethylamineAcetonitrile0-2530-60 minGC-ECD
Benzoyl ChlorideSodium HydroxideWater/Toluene251 hourHPLC-UV

This table presents typical conditions based on general acylation reactions of similar functional groups and is for illustrative purposes.

Alkylation is the transfer of an alkyl group from one molecule to another. For this compound, both the nitrogen and sulfur atoms are potential sites for alkylation. S-alkylation of the thioamide group to form a thioimidate is a common reaction. This modification can be advantageous for high-performance liquid chromatography (HPLC) analysis by introducing a chromophore or fluorophore through the choice of alkylating agent, thereby enhancing UV or fluorescence detection. chromtech.com

Common alkylating agents include alkyl halides (e.g., methyl iodide, benzyl bromide) and alkyl sulfates. The reaction conditions, such as the choice of base and solvent, can influence the selectivity between N- and S-alkylation. Generally, S-alkylation is favored under basic conditions where the thioenolate anion is formed.

Table 2: Representative Alkylation Reaction Parameters for Thioamides

Alkylating AgentBaseSolventTemperature (°C)Reaction TimeAnalytical Method
Methyl IodidePotassium CarbonateAcetone502-4 hoursHPLC-UV/MS
Benzyl BromideSodium HydrideTetrahydrofuran251-3 hoursHPLC-UV
Dimethyl SulfateTriethylamineDichloromethane2530-60 minLC-MS

This table provides representative parameters based on general alkylation reactions of thioamides and is for illustrative purposes.

Silylation is a widely used derivatization technique in GC to increase the volatility of polar compounds containing active hydrogen atoms, such as the N-H group in this compound. chromtech.comregistech.comgcms.czphenomenex.com This is achieved by replacing the active hydrogen with a nonpolar trimethylsilyl (TMS) or other silyl group. chromtech.comregistech.comphenomenex.com The resulting silylated derivative is less polar, more volatile, and more thermally stable, leading to improved peak shape and sensitivity in GC analysis. chromtech.comregistech.comphenomenex.com

A variety of silylating reagents are available, with different reactivities. Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comfujifilm.com The choice of reagent depends on the reactivity of the functional group and the desired reaction conditions. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of the silylating agent. gcms.czphenomenex.com

Table 3: Common Silylating Reagents and Their Applications

Silylating ReagentAbbreviationLeaving GroupTarget Functional Groups
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAN-methyltrifluoroacetamide-OH, -COOH, -NH, -SH, amides
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAN-methyltrifluoroacetamide-OH, -COOH, -NH, -SH, amides
N-trimethylsilylimidazoleTMSIImidazole-OH, -COOH

This table is based on general information about silylation reagents and their common applications.

The field of analytical chemistry is continually evolving, with ongoing research into the development of new derivatization reagents and reaction pathways to address specific analytical challenges. labinsights.nlnih.govmdpi.com For thioamides, novel reagents may be designed to offer greater selectivity, milder reaction conditions, or enhanced detection capabilities. chemrxiv.orgresearchgate.netmdpi.com For instance, reagents that introduce a fluorescent tag upon reaction with the thioamide moiety could significantly lower the limits of detection in HPLC with fluorescence detection.

Research in this area often focuses on creating reagents that are highly specific to the thioamide functional group, minimizing interference from other components in a complex sample matrix. Additionally, the development of one-pot, multi-step derivatization-extraction procedures aims to simplify sample preparation and reduce analysis time. The exploration of catalyst- and solvent-free reaction conditions is also a key trend, aligning with the principles of green chemistry. mdpi.com

Application of Accelerated Extraction Techniques for Sample Preparation

The efficient extraction of this compound from various sample matrices is a critical first step in its analysis. Accelerated extraction techniques offer significant advantages over traditional methods like Soxhlet extraction, including reduced extraction times, lower solvent consumption, and automation capabilities. epa.govacs.orgtaylorandfrancis.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction process. nih.govresearchgate.netcem.comresearchgate.net The choice of solvent is crucial, as it must be able to absorb microwave energy. nih.gov MAE can significantly reduce extraction times from hours to minutes. nih.govcem.com

Ultrasound-Assisted Extraction (UAE) , also known as sonication, employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, enhancing the penetration of the solvent into the sample matrix and accelerating the mass transfer of the analyte. csic.esresearchgate.netnih.govmdpi.com

Supercritical Fluid Extraction (SFE) uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. nih.govsemanticscholar.orgresearcher.lifenih.govdoaj.org By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled, allowing for selective extraction. The addition of a co-solvent can modify the polarity of the fluid to enhance the extraction of more polar analytes. nih.govsemanticscholar.org

Pressurized Liquid Extraction (PLE) , also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures and pressures. epa.govacs.orgtaylorandfrancis.comtue.nl These conditions increase the solubility and mass transfer rate of the analyte, leading to rapid and efficient extractions with reduced solvent volumes. taylorandfrancis.com

Table 4: Comparison of Accelerated Extraction Techniques

TechniquePrincipleTypical SolventsKey Advantages
Microwave-Assisted Extraction (MAE) Microwave heating of solvent and samplePolar solvents (e.g., acetone, ethanol)Very fast, reduced solvent use
Ultrasound-Assisted Extraction (UAE) Acoustic cavitationVarious organic solventsFast, can be performed at room temperature
Supercritical Fluid Extraction (SFE) Use of a supercritical fluid as solventSupercritical CO2 (often with a co-solvent)Highly selective, solvent-free extracts
Pressurized Liquid Extraction (PLE/ASE) Use of solvents at high temperature and pressureCommon organic solventsFast, efficient, automated, low solvent consumption

This table provides a general comparison of the principles and advantages of these accelerated extraction techniques.

The selection of the most appropriate extraction technique depends on the nature of the sample matrix, the concentration of this compound, and the subsequent analytical method. For instance, SFE might be preferred for its selectivity when analyzing complex matrices, while MAE and UAE offer rapid extraction for a large number of samples. PLE provides a robust and automated solution for routine analysis.

Q & A

Q. How can metabolic stability of this compound be enhanced for in vivo applications?

  • Methodology : Introduce electron-withdrawing substituents (e.g., fluoropropane-sulfonamide analogs) to reduce cytochrome P450-mediated oxidation. Assess stability via in vitro liver microsomal assays (e.g., t1/2_{1/2} > 60 min) and compare with structural analogs (e.g., N-(4-fluorophenyl)-3-fluoropropane-1-sulfonamide) . Use LC-MS to track metabolite formation (e.g., hydroxylated or glucuronidated derivatives).

Q. How do substituent variations on the phenyl ring affect bioactivity in SAR studies?

  • Methodology : Synthesize derivatives with para-substituents (e.g., Cl, Br, OCH3_3) and evaluate inhibitory activity via enzyme assays (IC50_{50} values). Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity. For example, bulky substituents at the 4-position may enhance target selectivity (e.g., 79% yield for bromophenyl analogs ).

Q. How can contradictory data in ligand efficiency indices (LEI) be resolved across studies?

  • Methodology : Standardize assay conditions (pH, temperature, buffer composition) and validate with positive controls (e.g., known inhibitors). Apply statistical tools like Bland-Altman plots to identify systematic biases. Reanalyze raw data using multivariate regression to account for variables like solvent polarity or aggregation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.